molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8

2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Cat. No.: B056782
CAS No.: 4424-20-8
M. Wt: 147.22 g/mol
InChI Key: MWVMYAWMFTVYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a versatile and valuable nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and neuroscience research. This benzazepine core structure serves as a privileged pharmacophore for the design and synthesis of novel biologically active compounds. Its primary research value lies in its role as a key synthetic intermediate and building block for the development of ligands targeting G-protein coupled receptors (GPCRs), particularly within the central nervous system. The seven-membered azepine ring fused to a benzene ring provides a semi-rigid structure that can be functionalized at multiple positions, allowing researchers to fine-tune molecular properties and explore structure-activity relationships (SAR).

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMYAWMFTVYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362774
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-20-8
Record name 2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrahydro-1H-benzo(d)azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Optimization and Industrial Scalability

Key modifications to this classical route include solvent selection and base optimization. For the oxime formation step, methanol or ethanol serves as the primary solvent, while sodium carbonate or bicarbonate is employed to adjust pH. The patent reports a yield of 504 g of 3,4-dihydro-1(2H)-naphthalenone oxime from 1-tetralone under these conditions. Subsequent ring expansion in dichloromethane with PPA at 70°C achieves nearly quantitative conversion to 1,3,4,5-tetrahydro-2H-1-benzazepine-2-one.

Table 1: Traditional Synthesis Parameters and Yields

StepReactants/ConditionsYield
Oxime Formation1-Tetralone, NH2OH·HCl, Na2CO3/MeOH504 g
Ring ExpansionOxime, PPA/CH2Cl2, 70°C250 g
LiAlH4 ReductionKetone, LiAlH4/THF, 60°C180 g

This method’s industrial viability stems from its operational simplicity and compatibility with standard reactor setups. However, the exothermic nature of the ring expansion step requires careful temperature control to prevent thermal runaway.

One-Pot Multibond Forming Strategies for Functionalized Derivatives

Recent advancements have focused on streamlining synthesis through cascade reactions. A 2016 study demonstrated a four-step route to 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives using allylic trichloroacetimidates. This method combines Heck coupling, hydroamination, and cyclization in a single pot, achieving 46% overall yield from 2-iodoaniline.

Mechanistic Insights and Substrate Scope

The process initiates with palladium-catalyzed coupling between 2-iodoaniline and allylic alcohols, followed by hydroamination to form a seven-membered ring. Critical to success is the use of trichloroacetyl protection, which prevents premature cyclization. Substrates with electron-withdrawing groups (e.g., 4-fluoro-2-iodoaniline) required extended reaction times but still delivered yields exceeding 49%.

Table 2: One-Pot Synthesis Performance Metrics

SubstrateReaction Time (h)Yield (%)
2-Iodoaniline2446
4-Fluoro-2-iodoaniline4849

This approach enables rapid access to pharmacologically relevant analogues but faces challenges in catalyst loading and byproduct formation during scale-up.

Catalytic Asymmetric Hydrogenation for Enantioselective Synthesis

The demand for chiral benzazepines in drug development has driven innovation in stereocontrolled synthesis. A 2022 breakthrough employed N,P-ligated iridium complexes to achieve enantioselective hydrogenation of cyclic ene-carbamates, yielding tetrahydro-3-benzazepines with up to 99% ee.

Substrate Design and Catalytic Efficiency

Key to high enantioselectivity is the use of N-Cbz-protected ene-carbamates with aryl or alkyl substituents. Under 50 bar H2 pressure, the iridium catalyst (0.5 mol%) facilitated complete conversion within 12–24 hours. Gram-scale hydrogenation of methyl-substituted substrate 1a delivered 98% yield and 99% ee, demonstrating industrial potential.

Table 3: Asymmetric Hydrogenation Performance

Substitution (R)ee (%)Yield (%)
Phenyl9998
n-Butyl9999
Benzyl9995

This method’s synthetic utility was highlighted through concise syntheses of trepipam and fenoldopam, showcasing its applicability to complex pharmaceuticals.

Alternative Methodologies: Dieckmann Condensation and Friedel-Crafts Approaches

While less common, two additional routes merit discussion:

Dieckmann Condensation

Historically employed for benzazepinone synthesis, this method involves cyclization of ε-amino esters. However, it suffers from limited substrate flexibility and moderate yields (typically 50–60%).

Calcium-Catalyzed Friedel-Crafts Alkylation

A 2015 protocol used calcium triflate to catalyze intramolecular Friedel-Crafts reactions of β-amino alcohols, achieving diastereoselectivities >20:1. Though innovative, the requirement for enantiopure amino acid precursors restricts broad applicability.

Critical Analysis of Methodologies

Table 4: Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitations
TraditionalHigh yield, industrial scalabilityHazardous reagents (PPA, LiAlH4)
One-PotRapid functionalizationModerate yields
AsymmetricExcellent ee, gram-scale feasibleHigh catalyst cost

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while substitution reactions can produce a wide range of functionalized azepine derivatives .

Comparison with Similar Compounds

Example Compounds :

  • 1,7-Disubstituted Benzo[b]azepines: Derivatives like compound 17 exhibit potent nNOS inhibition (IC₅₀ < 50 nM) with >1,000-fold selectivity over endothelial NOS (eNOS) .
  • Spiro[benzo[c]azepine-1,1’-cyclohexan] Derivatives : Compound 10 shows enhanced metabolic stability due to the spirocyclic structure, making it suitable for PAR inhibitors .

Comparison Table :

Property Benzo[d]azepine (Parent) 1,7-Disubstituted Derivative (17) Spiro Derivative (10)
Enzymatic Selectivity Low High (nNOS > eNOS) Moderate
Synthetic Complexity Simple Moderate High
Therapeutic Use Intermediate Neuropathic pain PAR inhibition

Data from

Halogenated Derivatives

Example Compound : 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride (CAS 1379350-71-6)

  • Structural Impact : Bromine substitution at the 6-position enhances binding affinity to serotonin receptors (5-HT₂c) and metabolic stability .
  • Applications : Investigated as a 5-HT₂c agonist for treating obesity and CNS disorders .

Methano-Bridged Derivatives

Example Compound: 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine (C₁₁H₁₃N)

  • Structural Difference: A methano bridge introduces conformational rigidity, affecting receptor binding kinetics .
  • Limitations: Limited toxicity and environmental impact data restrict its use compared to benzo[d]azepine .

Diazepine Analogues

Example Compound : 2,3,4,5-Tetrahydro-1H-benzo[b][1,4]diazepine (CAS 6516-89-8)

  • Structural Difference : Contains an additional nitrogen atom, increasing basicity and altering solubility (logP: 2.1 vs. 2.8 for benzo[d]azepine) .
  • Applications : Explored for anxiolytic and anticonvulsant activities, diverging from benzo[d]azepine’s enzyme inhibition roles .

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[d]azepine (TH-BdA) is a bicyclic compound with significant biological activity, particularly as an antagonist of muscarinic receptors and an agonist of serotonin receptors. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H13_{13}N
  • Molar Mass : Approximately 147.22 g/mol
  • Structure : The compound features a fused benzene and azepine ring, contributing to its unique chemical reactivity and biological interactions.

Target Receptors

  • Muscarinic Receptors :
    • Primarily interacts with M3 muscarinic receptors.
    • Exhibits antagonistic activity, inhibiting the action of acetylcholine.
    • Affects physiological processes such as heart rate and smooth muscle contraction.
  • Serotonin Receptors :
    • Acts as an agonist for the 5-HT2C receptor.
    • Influences serotonin signaling pathways, which are crucial for mood regulation and cognitive functions.

Biochemical Pathways

The antagonistic activity against muscarinic receptors leads to modulation of various physiological processes controlled by the parasympathetic nervous system. Additionally, the activation of the 5-HT2C receptor can affect gene expression and cellular metabolism.

Inhibitory Effects

A study identified TH-BdA derivatives that serve as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These derivatives were effective in an in vivo model of neuropathic pain, highlighting their potential in pain management therapies .

Structure-Activity Relationship (SAR)

Research has shown that modifications at the 1-position of the TH-BdA ring can enhance its selectivity and potency as an nNOS inhibitor. The identification of potent compounds suggests a promising direction for developing novel analgesics .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Characteristics
2-Amino-1H-benzodiazepineBenzodiazepineKnown for anxiolytic effects; different nitrogen positioning.
1H-indole-2-carboxylic acidIndole derivativeExhibits different receptor affinity; primarily involved in metabolic pathways.
2-Methyl-2H-indazoleIndazole derivativeDisplays anti-inflammatory properties; lacks azepine structure.

The unique bicyclic structure of TH-BdA enhances its interaction with specific receptors compared to other similar compounds, making it a versatile candidate for pharmacological applications.

Case Studies

  • Neuropathic Pain Management :
    • A specific derivative demonstrated efficacy in reducing pain in a spinal nerve ligation model, indicating its potential therapeutic application in treating chronic pain conditions .
  • Cognitive Enhancement :
    • Due to its action on muscarinic receptors, TH-BdA may have implications for cognitive enhancement therapies, particularly in disorders characterized by cholinergic dysfunctions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine in multi-step reactions?

  • Methodological Answer : Synthesis optimization requires careful control of cyclization conditions (e.g., solvent polarity, temperature) and purification techniques. For example, Grignard reagent addition in tetrahydrofuran (THF) at 0°C followed by gradual warming to room temperature improves regioselectivity in fused azepine systems . Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) is critical for isolating pure intermediates. Yield improvements (e.g., 53% in a 0.5 mmol scale) are achieved via inert atmosphere protocols to prevent oxidation .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:

  • 1H NMR : Peaks at δ 1.2–3.0 ppm (tetrahydroazepine ring protons) and δ 6.8–7.5 ppm (aromatic protons) confirm backbone structure .
  • 13C NMR : Signals at δ 126–135 ppm correlate with sp² carbons in the benzazepine core . Computational validation using B3LYP/6-31G(d,p)-optimized geometries and GIAO methods aligns experimental and theoretical chemical shifts within ±0.5 ppm .

Q. What solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound is polar-aprotic solvent-soluble (e.g., ethanol, THF) but water-insoluble. Storage under inert atmospheres (argon/nitrogen) at room temperature prevents degradation . Solubility in DMSO-d6 facilitates NMR analysis, while methanol is preferred for recrystallization to achieve >95% purity .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data for benzazepine derivatives?

  • Methodological Answer : Discrepancies in receptor binding (e.g., GABAA vs. serotonin receptors) require orthogonal assays:

  • Radioligand Binding Assays : Use [³H]-flunitrazepam for GABAA affinity .
  • Functional Selectivity Tests : Measure cAMP levels in HEK293 cells transfected with GPCRs (e.g., 5-HT2A) to confirm target engagement .
  • Structural-Activity Relationships (SAR) : Introduce substituents (e.g., 7-methanesulfonyl groups) to modulate lipophilicity (logP) and receptor specificity .

Q. What computational methods predict NMR spectra and conformational dynamics of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates magnetic shielding tensors. Solvent effects (e.g., DMSO) are modeled via Polarizable Continuum Model (PCM) approximations. Deviations >1 ppm in calculated vs. experimental 13C shifts indicate steric strain in the azepine ring . Molecular dynamics simulations (MD) at 300 K for 50 ns reveal ring puckering and torsional flexibility .

Q. What strategies mitigate regioselectivity challenges in benzazepine functionalization?

  • Methodological Answer : Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) at −78°C achieves selective C-7 halogenation. For example, 7-chloro derivatives are synthesized via N-directed chlorination, confirmed by HRMS (ESI-TOF) with mass accuracy <2 ppm . Microwave-assisted Suzuki-Miyaura coupling introduces aryl groups at C-2 with Pd(PPh3)4 catalysis .

Q. How can green chemistry principles be applied to benzazepine synthesis?

  • Methodological Answer : Replace THF with cyclopentyl methyl ether (CPME), a biodegradable solvent, in Grignard reactions. Catalytic methods using Fe3O4 nanoparticles reduce reaction times by 40% and enable magnetic recovery . Solvent-free mechanochemical synthesis (ball milling) minimizes waste generation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Reactant of Route 2
2,3,4,5-Tetrahydro-1H-benzo[d]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.